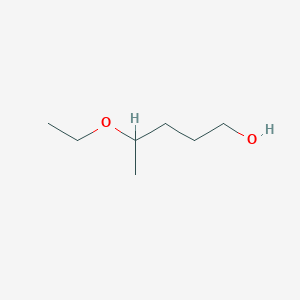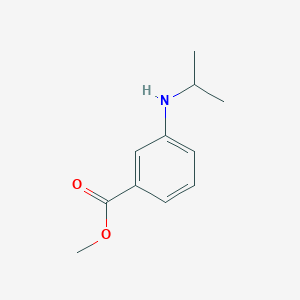
Methyl 3-(isopropylamino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(isopropylamino)benzoate is an organic compound with the molecular formula C11H15NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and an isopropylamino group is attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
Methyl 3-(isopropylamino)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-(isopropylamino)benzoic acid with methanol in the presence of an acidic catalyst. This reaction typically requires refluxing the reactants to achieve the desired ester product .
Another method involves the nitration of methyl benzoate followed by reduction and subsequent amination. For instance, methyl benzoate can be nitrated using a mixture of concentrated sulfuric acid and nitric acid to form methyl 3-nitrobenzoate. The nitro group can then be reduced to an amino group using a reducing agent such as iron and hydrochloric acid. Finally, the amino group can be alkylated with isopropylamine to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes use continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of solid acid catalysts, such as zirconium-based catalysts, can enhance the efficiency of the esterification process .
化学反应分析
Types of Reactions
Methyl 3-(isopropylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) for halogenation or a mixture of concentrated sulfuric acid and nitric acid for nitration.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
作用机制
The mechanism of action of methyl 3-(isopropylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions .
相似化合物的比较
Methyl 3-(isopropylamino)benzoate can be compared with other similar compounds, such as:
Methyl 3-amino-4-(isopropylamino)benzoate: This compound has an additional amino group, which may alter its chemical reactivity and biological activity.
Methyl benzoate: Lacks the isopropylamino group, making it less versatile in terms of chemical reactions and applications.
Methyl 3-nitrobenzoate:
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for various applications in research and industry.
属性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC 名称 |
methyl 3-(propan-2-ylamino)benzoate |
InChI |
InChI=1S/C11H15NO2/c1-8(2)12-10-6-4-5-9(7-10)11(13)14-3/h4-8,12H,1-3H3 |
InChI 键 |
OCHCDERJAAKHTN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC1=CC=CC(=C1)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


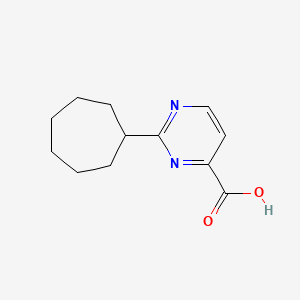
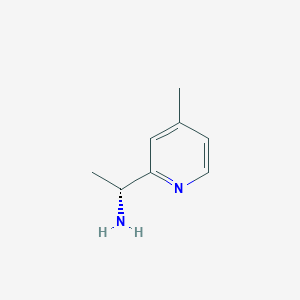
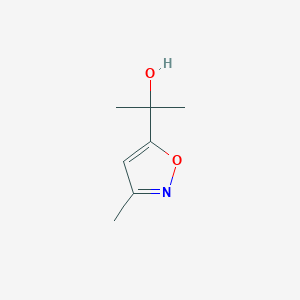
![[1-(4-Bromophenyl)cyclopropyl]hydrazine](/img/structure/B15317165.png)

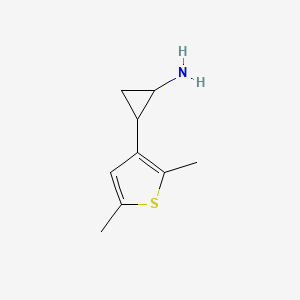
![4-Azaspiro[2.5]octane-7-carbonitrile](/img/structure/B15317184.png)
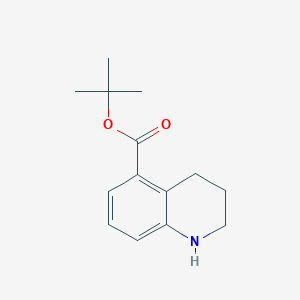
![(1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine](/img/structure/B15317192.png)
![8-Imino-8lambda6-thia-1-azaspiro[4.5]decan-8-onedihydrochloride](/img/structure/B15317194.png)
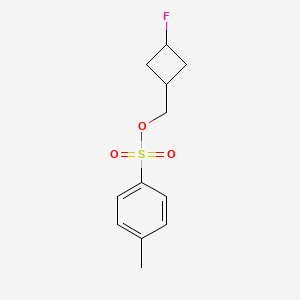
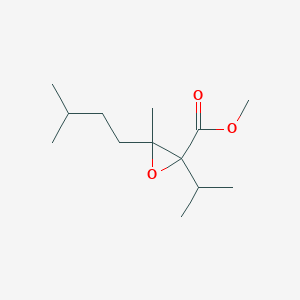
![1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]methanaminehydrochloride](/img/structure/B15317232.png)
